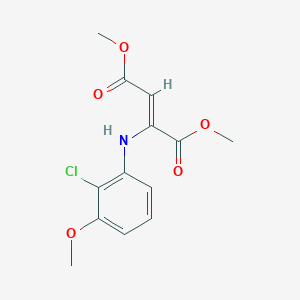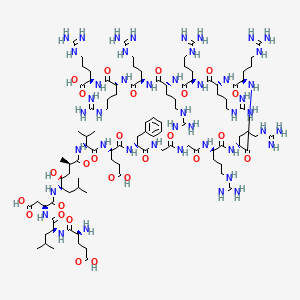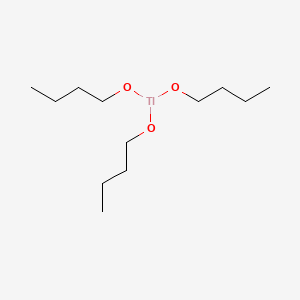
5-(1-Chloroethyl)-3-(2-furyl)-1,2,4-oxadiazole
Vue d'ensemble
Description
5-(1-Chloroethyl)-3-(2-furyl)-1,2,4-oxadiazole (CFO) is a heterocyclic organic compound that has a wide range of applications in scientific research, medicine, and industry due to its unique properties. It is a versatile compound that can be synthesized in a variety of ways, including the use of a Grignard reaction. CFO has been extensively studied and has been found to have a range of biochemical and physiological effects, as well as advantages and limitations in laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Characterization
- Research has explored the synthesis of 1,3,4-oxadiazoles conjugated to thiophene or furan rings, highlighting methods for creating compounds with potential biological and phytoeffectorial activity (Kudelko & Jasiak, 2013).
- Studies have also detailed the synthesis of 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles under microwave irradiation, offering a method with high yield and elevated reaction rates (Li Zheng, 2004).
Biological Activities
- Certain 1,3,4-oxadiazoles have demonstrated strong antibacterial activities, as observed in compounds prepared from 3-(5-nitro-2-furyl)-2-(4-nitrophenyl)acrylic acid, which exhibited efficacy against Staphylococcus aureus (Hirao, Kato, & Hirota, 1971).
- Another study identified a 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole derivative as a novel apoptosis inducer with potential as an anticancer agent, illustrating the diverse therapeutic potential of 1,2,4-oxadiazoles (Zhang et al., 2005).
Antimycobacterial and Antifungal Activities
- Oxadiazole derivatives have been evaluated for antimycobacterial activity, with certain compounds showing promising results against M. tuberculosis, indicating their potential in developing new anti-tubercular medications (Ali & Shaharyar, 2007).
- New pyrazoline derivatives containing an oxadiazole moiety have shown significant antifungal activity against various Candida species, highlighting the potential for developing new antifungal agents (Özdemir et al., 2014).
Propriétés
IUPAC Name |
5-(1-chloroethyl)-3-(furan-2-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2/c1-5(9)8-10-7(11-13-8)6-3-2-4-12-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHJBSGNXADHRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401236715 | |
| Record name | 5-(1-Chloroethyl)-3-(2-furanyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401236715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Chloroethyl)-3-(furan-2-yl)-1,2,4-oxadiazole | |
CAS RN |
1050909-73-3 | |
| Record name | 5-(1-Chloroethyl)-3-(2-furanyl)-1,2,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1050909-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1-Chloroethyl)-3-(2-furanyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401236715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(1-chloroethyl)-3-(furan-2-yl)-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![11,12-Bis[1,3-dihydro-3-(i-propyl)-2H-benzimidazol-2-ylidene-3-methylene]-9,10-dihydro-9,10-ethanoanthracene](/img/structure/B1518661.png)





![L-[3-13C]rhamnose monohydrate](/img/structure/B1518676.png)


